N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine
Description
This compound features a bis-pyrazole core with distinct substituents: a difluoromethyl group on the 1-position of one pyrazole ring and a 1-ethyl-4-methyl-1H-pyrazol-3-amine moiety linked via a methyl bridge. The difluoromethyl group enhances metabolic stability and electronegativity, while the ethyl and methyl substituents influence lipophilicity and steric bulk. Such structural attributes make it a candidate for applications in medicinal chemistry and agrochemical research, particularly in targeting enzymes or receptors sensitive to fluorinated ligands .
Properties
Molecular Formula |
C11H15F2N5 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H15F2N5/c1-3-17-7-8(2)10(16-17)14-6-9-4-5-15-18(9)11(12)13/h4-5,7,11H,3,6H2,1-2H3,(H,14,16) |
InChI Key |
WFRHCRNVGUYYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CC=NN2C(F)F)C |
Origin of Product |
United States |
Preparation Methods
Formation of Pyrazole Core Structures
The synthesis begins with preparing substituted pyrazole precursors. A common approach involves cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, 1-ethyl-4-methyl-1H-pyrazol-3-amine is synthesized by reacting ethyl hydrazine with acetylacetone under acidic conditions.
Reaction Example :
Temperature control (60–80°C) and solvent selection (e.g., ethanol or toluene) are critical to achieving >85% yield.
Introduction of Difluoromethyl Group
The difluoromethyl group is introduced via nucleophilic substitution or fluorination. A patent (CN111362874B) describes using 2,2-difluoroacetyl halides to functionalize α,β-unsaturated esters, followed by hydrolysis to yield difluoromethyl intermediates.
Procedure :
-
Substitution/Hydrolysis :
-
React α,β-unsaturated ester with 2,2-difluoroacetyl chloride at −30°C in dichloromethane.
-
Add aqueous NaOH to hydrolyze the ester to a carboxylic acid.
-
-
Cyclization :
Key Data :
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Substitution | −30°C, CH₂Cl₂, 2 h | 78 | 92 |
| Hydrolysis | NaOH, RT, 1 h | 95 | 98 |
| Cyclization | KI, 40–85°C, 4 h | 75 | 99 |
Alkylation and Amine Formation
The final step involves coupling the two pyrazole units via reductive amination. A Schiff base intermediate is formed by reacting 1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde with 1-ethyl-4-methyl-1H-pyrazol-3-amine, followed by reduction with NaBH₄.
Mechanism :
Optimization Insight :
-
Solvent polarity (e.g., THF vs. methanol) affects reaction rate and byproduct formation.
-
Catalytic amounts of acetic acid improve imine formation efficiency.
Optimization of Reaction Conditions
Catalyst and Solvent Selection
The patent CN111362874B highlights potassium iodide (KI) as a critical catalyst for cyclization, enhancing reaction rates by stabilizing transition states. Solvent mixtures (e.g., ethanol-water) improve intermediate solubility during recrystallization, achieving >99% purity.
Temperature and Pressure Effects
Low-temperature (−30°C) conditions during difluoroacetylation minimize side reactions, while reduced-pressure distillation (50–70 mm H₂O) in cyclization steps removes volatile byproducts, increasing yield by 15–20%.
Characterization and Analytical Techniques
Post-synthesis characterization employs:
-
NMR Spectroscopy : Confirms regiochemistry of substituents.
-
HPLC : Monitors reaction progress and purity (e.g., 99.6% purity after recrystallization).
-
Mass Spectrometry : Validates molecular weight (255.27 g/mol).
Challenges and Troubleshooting
-
Regioselectivity Issues : Competing 1,3- vs. 1,5-substitution in pyrazole rings can lead to isomer mixtures. Using bulky bases (e.g., LDA) directs substitution to the desired position.
-
Byproduct Formation : Over-alkylation during amine coupling is mitigated by stoichiometric control and slow reagent addition.
Industrial-Scale Production Considerations
Scalability requires:
Chemical Reactions Analysis
Types of Reactions
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
The table below compares the target compound with structurally related pyrazole derivatives:
Functional Group Impact on Properties
- Difluoromethyl vs. Halogens : The target compound’s difluoromethyl group offers metabolic resistance compared to chlorine-containing analogs (e.g., ), which may exhibit higher toxicity or off-target binding .
- Heterocyclic Additions : Pyridine () or thiadiazole () substituents introduce aromatic stacking capabilities, but may reduce synthetic accessibility compared to the target’s simpler pyrazole core.
Biological Activity
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine is a novel compound belonging to the pyrazole class, notable for its unique structural features that contribute to its biological activity. This article delves into the compound's synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of 255.27 g/mol. Its structure includes a difluoromethyl group and an ethyl substituent on the pyrazole rings, which enhances its reactivity and specificity towards biological targets.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.27 g/mol |
| Functional Groups | Difluoromethyl, Ethyl |
| Class | Pyrazole Derivative |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often requires controlled conditions to optimize yield and purity. Key steps include:
- Formation of Pyrazole Ring : Utilizing difluoromethylated precursors.
- Methylation : Introducing the methyl group at the 4-position.
- Amine Functionalization : Finalizing with ethyl substitution.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its mechanism of action involves binding to specific enzyme active sites, which can inhibit their function. Notable areas of investigation include:
- Antifungal Activity : Studies suggest that it may inhibit enzymes involved in fungal cell wall synthesis, indicating potential use in antifungal therapies.
- Enzyme Inhibition : The difluoromethyl group is believed to enhance binding affinity, thus improving therapeutic efficacy.
Case Study: Antifungal Activity
A comparative study assessed the antifungal efficacy of this compound against Rhizoctonia solani. The results were promising:
| Compound | EC50 (mg/L) | Comparison with Fluconazole (EC50) |
|---|---|---|
| N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-... | 9.06 | Better (12.29) |
| Bixafen | 0.34 | Superior |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound binds to active sites on enzymes, inhibiting their activity.
- Receptor Interactions : Potential engagement with various receptors may lead to diverse pharmacological effects.
Q & A
Q. What are the key considerations for optimizing the synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine?
Synthesis optimization requires multi-step protocols with precise control of reaction conditions. For example, copper(I) bromide and cesium carbonate are effective catalysts for coupling reactions involving pyrazole derivatives, as seen in similar compounds . Temperature control (e.g., 35°C for 48 hours) and inert atmospheres prevent side reactions, particularly with fluorinated groups . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures high yields (17–82% reported for analogous pyrazoles) .
Q. How can structural characterization of this compound be methodically performed using spectroscopic techniques?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity. For pyrazole derivatives, characteristic shifts include δ 8.6–7.2 ppm for aromatic protons and δ 40–60 ppm for quaternary carbons .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z 215 [M+H]+ for related compounds) .
- Infrared (IR) Spectroscopy: Absorbances at 3298 cm⁻¹ indicate N-H stretching in amine groups .
Q. What solvent systems and reaction conditions stabilize the difluoromethyl group during synthesis?
Fluorinated groups are sensitive to hydrolysis. Dimethyl sulfoxide (DMSO) or acetonitrile as solvents under anhydrous conditions minimize decomposition. Base selection (e.g., potassium carbonate) avoids acidic degradation .
Advanced Research Questions
Q. How do structural modifications at the difluoromethyl or ethyl groups influence bioactivity, based on QSAR models?
Quantitative Structure-Activity Relationship (QSAR) studies reveal that electron-withdrawing groups (e.g., difluoromethyl) enhance binding to hydrophobic enzyme pockets. Ethyl groups at the 1-position improve metabolic stability by reducing oxidative metabolism . Computational docking of similar pyrazoles shows that steric bulk at the 4-methyl position modulates receptor affinity .
Q. How should researchers address contradictions in reported bioactivity data for structurally similar pyrazole derivatives?
Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). For example, IC₅₀ values for pyrazole carboxamides vary by >10-fold depending on solvent (DMSO vs. aqueous buffers) . Standardizing protocols (e.g., fixed DMSO concentrations ≤0.1%) and validating targets via knockdown/knockout models reduce variability .
Q. What computational strategies predict the compound’s interactions with cytochrome P450 enzymes?
Molecular dynamics simulations using CYP3A4/2D6 crystal structures can map metabolic sites. Fluorine atoms reduce π-π stacking with heme iron, potentially lowering metabolism rates compared to non-fluorinated analogs .
Q. How does the difluoromethyl group affect reaction kinetics in nucleophilic substitution reactions?
The difluoromethyl group’s electronegativity increases electrophilicity at adjacent carbons, accelerating SN2 reactions. However, steric hindrance from the pyrazole ring may offset this effect. Kinetic studies using pseudo-first-order conditions (excess nucleophile) quantify rate constants .
Q. What are the limitations of current synthetic routes for scaling to gram-scale production?
Low yields (e.g., 17–35% in multi-step syntheses) stem from intermediate instability and byproduct formation. Flow chemistry or microwave-assisted synthesis improves efficiency for heat-sensitive steps .
Methodological Guidance for Data Interpretation
Q. How to resolve conflicting NMR data for regioisomeric pyrazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
